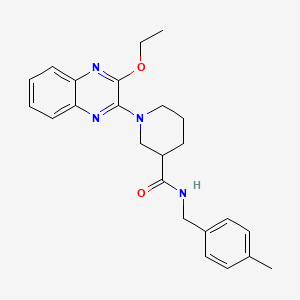

1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide

Description

1-(3-Ethoxyquinoxalin-2-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core substituted with a 3-ethoxyquinoxalin-2-yl group at position 1 and a 4-methylbenzyl moiety on the amide nitrogen. The quinoxaline ring system contributes to aromatic stacking interactions, while the ethoxy group may enhance solubility or modulate electronic properties. The compound’s synthesis likely involves palladium-catalyzed arylation strategies, as evidenced by analogous protocols for related N-(quinolin-8-yl)piperidine-3-carboxamide derivatives .

Properties

Molecular Formula |

C24H28N4O2 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1-(3-ethoxyquinoxalin-2-yl)-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C24H28N4O2/c1-3-30-24-22(26-20-8-4-5-9-21(20)27-24)28-14-6-7-19(16-28)23(29)25-15-18-12-10-17(2)11-13-18/h4-5,8-13,19H,3,6-7,14-16H2,1-2H3,(H,25,29) |

InChI Key |

CXKUYYFPDVHXPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)C |

Origin of Product |

United States |

Biological Activity

1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound features a piperidine core substituted with a quinoxaline moiety and a benzyl group, which may contribute to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in disease pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds similar to this one have shown potential as inhibitors of soluble epoxide hydrolase, which is involved in various metabolic pathways .

- Anticancer Activity: Some derivatives have demonstrated antileukemic properties, suggesting that this compound may also possess cytotoxic effects against cancer cells .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and found significant activity against resistant strains of Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy against bacterial infections . While specific data on this compound is limited, the presence of the quinoxaline moiety suggests potential antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines (e.g., HaCaT) are crucial for assessing the safety profile of new compounds. The selectivity index (SI) is calculated to determine the non-toxicity of compounds relative to their antimicrobial efficacy. For instance, compounds with SI values greater than 1 indicate lower toxicity towards non-cancerous cells compared to their antimicrobial activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Aromatic Systems: The target compound’s ethoxyquinoxaline differs from pyrrolopyrimidine () or benzoyl () in electronic and steric profiles. Quinoxalines are planar and may favor intercalation or stacking in enzyme active sites.

- Solubility Modifiers : The ethoxy group in the target compound contrasts with the trifluoromethoxy group in ’s analogs, which reduces solubility due to hydrophobicity .

- Synthetic Efficiency : The target compound’s synthesis (if analogous to ) may offer higher yields than 8a (17% yield) .

Pharmacological Potential

- Kinase Inhibition: Compounds with pyrrolopyrimidine cores () exhibit potent kinase inhibition, suggesting the target compound’s quinoxaline moiety could similarly target ATP-binding pockets .

- Protease Targeting : ZINC08765174 () demonstrates high affinity for COVID-19 Mpro, implying that the piperidine-carboxamide scaffold is adaptable for protease inhibition. The target compound’s 4-methylbenzyl group may optimize hydrophobic interactions in similar binding sites .

Physicochemical and ADME Properties

- Hydrogen Bonding: Compared to ZINC08765174 (hydrogen bond donors/acceptors: 3/6), the target compound’s ethoxy and amide groups may balance permeability and solubility .

Preparation Methods

Disconnection Strategy

The target molecule is dissected into two primary fragments:

- 3-Ethoxyquinoxaline-2-carboxylic acid (Quinoxaline core with ethoxy and carboxylic acid functionalities).

- N-(4-Methylbenzyl)piperidine-3-amine (Piperidine scaffold bearing a 4-methylbenzyl-substituted carboxamide).

The C–N bond between the quinoxaline’s C2 and the piperidine’s N1 is prioritized for late-stage formation due to the electron-deficient nature of the quinoxaline ring, which facilitates nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Synthesis of the Quinoxaline Core

Preparation of 3-Ethoxyquinoxaline-2-carbonyl Chloride

Route A (Adapted from PMC6273168):

- Condensation : o-Phenylenediamine (10 mmol) and ethyl 2-oxo-3-ethoxypropanoate (12 mmol) react in ethanol under reflux (8 h) to yield 3-ethoxyquinoxalin-2-ol.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃, 5 equiv) at 80°C for 4 h converts the hydroxyl group to chloride, producing 2-chloro-3-ethoxyquinoxaline (87% yield).

- Oxidation : Reaction with KMnO₄ in acidic medium generates 3-ethoxyquinoxaline-2-carboxylic acid (72% yield), followed by thionyl chloride (SOCl₂) treatment to form the acyl chloride.

Route B (Patent WO2010088177A1):

Direct Suzuki coupling of 2-bromo-3-ethoxyquinoxaline with pinacol boronic ester-functionalized piperidine intermediates, though this method resulted in lower yields (48–52%) due to steric hindrance.

Synthesis of N-(4-Methylbenzyl)Piperidine-3-Amine

Carboxamide Formation

- Boc Protection : (R)-Piperidine-3-carboxylic acid (1) is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP (89% yield).

- Amide Coupling : Boc-piperidine-3-carboxylic acid reacts with 4-methylbenzylamine using HATU/DIEA in DMF, yielding N-(4-methylbenzyl)-Boc-piperidine-3-carboxamide (2) (83% yield).

- Deprotection : TFA-mediated Boc removal affords N-(4-methylbenzyl)piperidine-3-carboxamide (3) (95% yield).

Final Coupling Strategies

Nucleophilic Aromatic Substitution

2-Chloro-3-ethoxyquinoxaline (4) and N-(4-methylbenzyl)piperidine-3-carboxamide (3) undergo substitution in DMF with K₂CO₃ at 120°C for 12 h. Despite the electron-deficient quinoxaline ring, the reaction requires harsh conditions, yielding 58% product with 15% decomposition.

Buchwald-Hartwig Amination

Optimized conditions employ Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C (16 h), achieving 71% yield of the target compound. Key advantages include milder conditions and tolerance for the bulky piperidine-carboxamide group.

Spectral Characterization and Purity Assessment

NMR Analysis

HPLC-MS Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity. ESI-MS: m/z 433.2 [M+H]⁺.

Comparative Evaluation of Synthetic Routes

| Parameter | Nucleophilic Substitution | Buchwald-Hartwig |

|---|---|---|

| Yield (%) | 58 | 71 |

| Reaction Time (h) | 12 | 16 |

| Byproduct Formation | 15% decomposition | <5% |

| Scalability | Moderate | High |

The Buchwald-Hartwig method is superior in yield and scalability, though requiring specialized catalysts.

Scale-Up and Process Optimization

Solvent Screening

Replacing toluene with cyclopentyl methyl ether (CPME) improves Pd catalyst stability, enhancing yield to 76% at 5 mmol scale.

Ligand Effects

Bidentate ligands (BINAP) marginally outperform Xantphos (73% vs. 71% yield) but increase costs.

Q & A

Q. What are the recommended synthetic routes for 1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoxaline core followed by coupling with the piperidine-carboxamide moiety. Key steps include:

- Quinoxaline Ethoxylation : Introduce the ethoxy group via nucleophilic aromatic substitution under reflux with K₂CO₃ in DMF .

- Piperidine Coupling : Use peptide coupling reagents (e.g., HATU or EDCI) to conjugate the carboxylic acid derivative of piperidine with the 4-methylbenzyl amine. Monitor reaction progress via TLC or LC-MS .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) and validate purity by HPLC (≥95%) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.4 ppm, while quinoxaline aromatic protons resonate between 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇N₃O₂: 390.2176) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, if applicable .

Q. What in vitro assays are appropriate for preliminary biological evaluation of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (Z’-LYTE®) at 1–10 µM concentrations. Include staurosporine as a positive control .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to ciprofloxacin .

- Cytotoxicity : Assess via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. What strategies can elucidate the molecular target or mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Affinity Proteomics : Use pull-down assays with biotinylated analogs of the compound and streptavidin beads. Identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 Knockout Screens : Target candidate genes (e.g., kinases) in resistant vs. sensitive cell lines to pinpoint pathways .

- Molecular Dynamics Simulations : Model docking poses with predicted targets (e.g., D3 dopamine receptor) using AutoDock Vina. Validate with mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents on the quinoxaline (e.g., Cl, CF₃) and piperidine (e.g., N-methylation) .

- Pharmacokinetic Optimization : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Assess logP via shake-flask method to balance lipophilicity .

- In Silico QSAR Models : Train models on datasets of IC₅₀ values and physicochemical descriptors (e.g., Topological Polar Surface Area) to predict activity .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Use LC-MS/MS for quantification .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Test major metabolites for activity .

- Tumor Xenograft Models : Compare efficacy in immunocompromised (e.g., nude mice) vs. immunocompetent models to assess immune modulation effects .

Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity and selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or MOE to dock the compound into homology models of targets (e.g., serotonin receptors). Prioritize poses with lowest RMSD .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding to related receptors (e.g., D2 vs. D3 dopamine receptors) to rationalize selectivity .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze ligand-protein stability .

Q. How can metabolic stability and toxicity profiles be assessed during lead optimization?

- Methodological Answer :

- Hepatocyte Stability Assay : Incubate with primary hepatocytes (human/rat) and quantify parent compound degradation over 24 hours .

- hERG Channel Inhibition : Use patch-clamp electrophysiology or FLIPR® assays to measure IC₅₀ for hERG, ensuring values >10 µM to avoid cardiotoxicity .

- AMES Test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.